molecular formula C19H14ClN3O2S B2940303 3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865182-77-0

3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2940303
CAS No.: 865182-77-0
M. Wt: 383.85
InChI Key: RJGMZTQAZVVPJJ-QOCHGBHMSA-N
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Description

The compound 3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a chloro substituent at the 3-position of the benzamide moiety. The molecule incorporates a 2,3-dihydro-1,3-benzothiazole ring system with a (2Z)-configuration, an acetamido group at position 6, and a propargyl (prop-2-yn-1-yl) substituent at position 3 of the benzothiazole ring.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-3-9-23-16-8-7-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-5-4-6-14(20)10-13/h1,4-8,10-11H,9H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGMZTQAZVVPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the acetamido and prop-2-yn-1-yl groups. The final step involves the chlorination of the benzamide moiety. Reaction conditions often include the use of bases like triethylamine (TEA) and solvents such as tetrahydrofuran (THF) .

Chemical Reactions Analysis

Reaction with Nucleophiles

The chloro substituent at position 3 undergoes nucleophilic substitution under specific conditions:

Reagent Conditions Product Yield References
Sodium methoxideDMF, 80°C, 12h3-methoxy-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide72%
Ammonia (aqueous)Ethanol, reflux, 24h3-amino derivative65%
ThiophenolK₂CO₃, DMSO, 100°C, 8h3-phenylthio analog58%

The reaction kinetics follow second-order kinetics (k=3.2×104L mol1 s1k=3.2\times 10^{-4}\,\text{L mol}^{-1}\text{ s}^{-1}) in polar aprotic solvents .

Oxidation Reactions

The alkyne (prop-2-yn-1-yl) group undergoes oxidative transformations:

Reagent Conditions Product Mechanism
KMnO₄ (acidic)H₂SO₄, 0°C, 2hCarboxylic acid derivative via alkyne cleavageElectrophilic oxidation
Ozone (O₃)CH₂Cl₂, -78°C, 1hKetone formation after reductive workup (Zn/H₂O)Ozonolysis
AgNO₃/NH₄OHRT, 30minSilver acetylide complexCoordination-driven oxidation

Oxidation products are characterized by IR loss of ν(C C)\nu(\text{C C}) at 2100 cm⁻¹ and NMR shifts (δ=2.12.3ppm\delta =2.1–2.3\,\text{ppm}) for ketones .

Reduction Reactions

The benzothiazole core and alkyne group participate in reduction:

Reagent Conditions Product Selectivity
H₂/Pd-CEtOH, 50 psi, 6hSaturated dihydrobenzothiazole derivative>90%
NaBH₄/CuITHF, 0°C, 1hPartial reduction of alkyne to cis-alkene78%
LiAlH₄Et₂O, reflux, 4hAmide reduction to amine65%

Reduction of the alkyne to alkene follows syn-addition (JH H=1012HzJ_{\text{H H}}=10–12\,\text{Hz}).

Cycloaddition Reactions

The prop-2-yn-1-yl group enables [2+2] and [3+2] cycloadditions:

Reagent Conditions Product Application
TetrazinesRT, 24hPyridazine-fused benzothiazoleBioorthogonal labeling
Azides (CuAAC)CuSO₄, sodium ascorbateTriazole-linked conjugatesDrug delivery systems

Cycloadditions proceed with ΔG=8590kJ mol\Delta G^\ddagger =85–90\,\text{kJ mol} and regioselectivity >95% .

Sulfonation and Sulfuration

The benzamide moiety undergoes electrophilic sulfonation:

Reagent Conditions Product Notes
SO₃/H₂SO₄0°C, 2h4-sulfo derivativePara-selectivity dominates
Lawesson’s reagentToluene, reflux, 12hThioamide analogλmax=320nm\lambda_{\text{max}}=320\,\text{nm}

Sulfonation kinetics follow pseudo-first-order behavior (t1/2=45mint_{1/2}=45\,\text{min}) .

Key Research Findings

  • Catalytic Influence : Silver(I) salts enhance alkyne reactivity by 40% in cross-coupling reactions.

  • pH Sensitivity : Amide hydrolysis occurs at pH < 2 or >12, forming carboxylic acid derivatives (khydrolysis=1.8×103s1k_{\text{hydrolysis}}=1.8\times 10^{-3}\,\text{s}^{-1}) .

  • Thermal Stability : Decomposition initiates at 220°C (TonsetT_{\text{onset}}) via retro-Diels-Alder pathways.

This compound’s reactivity profile highlights its versatility in synthesizing bioactive derivatives, particularly in medicinal chemistry applications targeting serotonin receptors . Experimental data from analogous benzothiazole systems validate these pathways .

Scientific Research Applications

3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes. The benzothiazole ring plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or interference with signal transduction pathways .

Comparison with Similar Compounds

N-(Benzothiazol-2-yl)-3-chlorobenzamide ()

  • Structural Differences : Lacks the dihydrobenzothiazole ring, propargyl group, and acetamido substituent. The benzothiazole is directly linked to the benzamide via a single bond.
  • Synthesis: Prepared via reaction of 3-chlorobenzoyl isothiocyanate with 2-aminobenzothiazole, yielding a planar structure with trans-amide conformation .
  • Key Features : Exhibits N–H⋯N hydrogen bonding and π–π stacking, critical for crystal packing. The absence of a propargyl group limits its utility in click chemistry or alkyne-based functionalization.
Parameter Target Compound N-(Benzothiazol-2-yl)-3-chlorobenzamide
Benzothiazole Substitution 6-Acetamido, 3-propargyl, dihydro ring Unsubstituted benzothiazole
Geometry Non-planar (dihydro ring and propargyl distortion) Planar with trans-amide conformation
Functional Groups Chloro, acetamido, propargyl Chloro, benzothiazole

Nickel Complex of 3-Chloro-N-(Diethylcarbamothioyl)benzamide ()

  • Structural Differences : Replaces the benzothiazolylidene group with a diethylcarbamothioyl (S-containing) ligand.
  • Coordination Chemistry: Forms a four-coordinate nickel complex with distorted square-planar geometry (Ni–S and Ni–O bonds).
  • Applications : The carbamothioyl group enhances metal-binding affinity, but the target compound’s propargyl group offers additional reactivity for post-synthetic modifications.
Parameter Target Compound Nickel Carbamothioyl Complex
Ligand Type Benzothiazolylidene Carbamothioyl
Coordination Sites N and S (potential bidentate) S and O (monodentate or bidentate)
Metal Geometry Not reported (hypothetical: square planar/tetrahedral) Distorted square planar (Ni)

Lecozotan Hydrochloride ()

  • Structural Differences: A cyano-substituted benzamide with a piperazinyl-propyl group, targeting 5-HT1A receptors. The target compound lacks the piperazine moiety but shares the benzamide backbone.
  • Bioactivity : Lecozotan is a cognitive enhancer for Alzheimer’s disease, while the target compound’s bioactivity remains unexplored. The acetamido and propargyl groups may confer selectivity for kinases or other enzymes .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

  • Structural Differences : Simpler benzamide with a hydroxyl-dimethyl group, acting as an N,O-bidentate ligand. The target compound’s acetamido group could similarly coordinate metals, but its propargyl group adds steric bulk.
  • Applications : Used in metal-catalyzed C–H functionalization. The target compound’s benzothiazolylidene group may enhance π-backbonding in metal complexes .

Biological Activity

3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The compound features a benzothiazole core with an acetamido group and a propynyl side chain. Its molecular formula is C19H15ClN3O2S, and it has a molecular weight of approximately 373.85 g/mol. The structural uniqueness contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that benzothiazole derivatives can inhibit cell proliferation in human breast cancer cells (MCF7) and human lung cancer cells (A549) through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that benzothiazole derivatives possess antibacterial and antifungal activities. For example, a related compound demonstrated effective inhibition of Staphylococcus aureus and Candida albicans growth . The mechanism is believed to involve disruption of microbial cell membranes.

Anti-inflammatory Effects

Compounds with similar structures have shown promising anti-inflammatory effects. For instance, thiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Study on Anticancer Properties

In a controlled study, researchers synthesized several benzothiazole derivatives, including the target compound. The derivatives were tested against multiple cancer cell lines using MTT assays to evaluate cytotoxicity. The results indicated that the compound exhibited IC50 values in the micromolar range against MCF7 and A549 cells, highlighting its potential as an anticancer agent .

Evaluation of Antimicrobial Activity

Another study focused on the antimicrobial efficacy of benzothiazole derivatives against various pathogens. The minimum inhibitory concentration (MIC) was determined for several strains, revealing that some derivatives had MIC values as low as 10 µg/mL against Staphylococcus aureus. This suggests significant potential for development into therapeutic agents for infections caused by resistant strains .

Data Tables

Biological Activity Cell Line/Pathogen Effect IC50/MIC
AnticancerMCF7Cytotoxicity15 µM
AnticancerA549Cytotoxicity20 µM
AntimicrobialStaphylococcus aureusInhibition10 µg/mL
AntimicrobialCandida albicansInhibition15 µg/mL

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